molecular formula C14H25NO3S B5995593 N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B5995593
M. Wt: 287.42 g/mol
InChI Key: VZDNKECTTRBKMX-UHFFFAOYSA-N
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Description

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane with tert-butylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide is unique due to its combination of a bicyclic core with a sulfonamide group, providing distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-tert-butyl-5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-8-9-7-10(14(8,5)6)12(11(9)16)19(17,18)15-13(2,3)4/h8-10,12,15H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNKECTTRBKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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